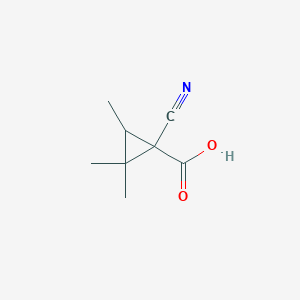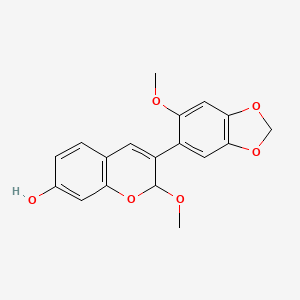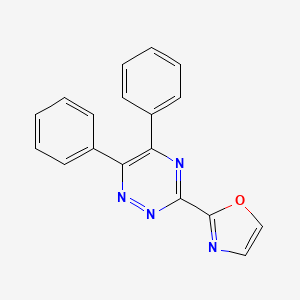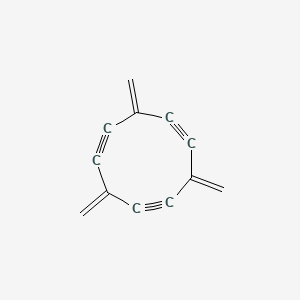![molecular formula C21H23NO3S B12572932 (alphaS)-alpha-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-hydroxy-N-(phenylmethyl)benzo[b]thiophene-2-methanamine CAS No. 214532-72-6](/img/structure/B12572932.png)
(alphaS)-alpha-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-hydroxy-N-(phenylmethyl)benzo[b]thiophene-2-methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(alphaS)-alpha-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-hydroxy-N-(phenylmethyl)benzo[b]thiophene-2-methanamine is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique structural and electronic properties .
Preparation Methods
The synthesis of (alphaS)-alpha-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-hydroxy-N-(phenylmethyl)benzo[b]thiophene-2-methanamine typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 2-mercaptoacetonitrile to form benzo[b]thiophene, followed by further functionalization to introduce the dioxolan and hydroxy groups . Industrial production methods may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to drive the reactions to completion .
Scientific Research Applications
(alphaS)-alpha-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-hydroxy-N-(phenylmethyl)benzo[b]thiophene-2-methanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in anticancer research, it has been shown to inhibit the activity of certain kinases, leading to the disruption of cancer cell proliferation and induction of apoptosis . The molecular pathways involved may include the inhibition of signal transduction pathways critical for cell growth and survival .
Comparison with Similar Compounds
Compared to other benzo[b]thiophene derivatives, (alphaS)-alpha-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-hydroxy-N-(phenylmethyl)benzo[b]thiophene-2-methanamine exhibits unique properties due to the presence of the dioxolan and hydroxy groups. These functional groups enhance its solubility, reactivity, and ability to form hydrogen bonds, making it more versatile in various applications .
Similar compounds include:
Benzo[b]thiophene: The parent compound with a simpler structure.
4,4’-Bibenzo[c]thiophene: A derivative with extended conjugation, used in optoelectronic applications.
Thiophene-based drugs: Such as suprofen and articaine, which have therapeutic applications.
Properties
CAS No. |
214532-72-6 |
|---|---|
Molecular Formula |
C21H23NO3S |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-[(S)-1-benzothiophen-2-yl-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-N-benzylhydroxylamine |
InChI |
InChI=1S/C21H23NO3S/c1-21(2)24-14-17(25-21)20(22(23)13-15-8-4-3-5-9-15)19-12-16-10-6-7-11-18(16)26-19/h3-12,17,20,23H,13-14H2,1-2H3/t17-,20+/m1/s1 |
InChI Key |
WPEGYFYPHDHZLC-XLIONFOSSA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H](C2=CC3=CC=CC=C3S2)N(CC4=CC=CC=C4)O)C |
Canonical SMILES |
CC1(OCC(O1)C(C2=CC3=CC=CC=C3S2)N(CC4=CC=CC=C4)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,9-Imino-5H-cyclohepta[c]pyridine, 6,7,8,9-tetrahydro-, (6R,9S)-](/img/structure/B12572859.png)


![2-Phenyl[1,3]oxazolo[4,5-b]quinoline](/img/structure/B12572868.png)
![N-(6-Aminohexyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide](/img/structure/B12572873.png)


![1-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]naphthalene](/img/structure/B12572893.png)




